molecular formula C8H16ClN3 B12233519 n-Isobutyl-1-methyl-1h-pyrazol-3-amine

n-Isobutyl-1-methyl-1h-pyrazol-3-amine

Cat. No.: B12233519
M. Wt: 189.68 g/mol
InChI Key: ZVRFRKMTPAENQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrazole derivatives, including n-Isobutyl-1-methyl-1H-pyrazol-3-amine, can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with carbonyl compounds . Another method includes the use of transition-metal catalysts, photoredox reactions, and one-pot multicomponent processes . For instance, a silver-mediated [3 + 2] cycloaddition of alkynes and N-isocyanoiminotriphenylphosphorane has been reported as an effective method .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: n-Isobutyl-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazole compounds .

Mechanism of Action

The mechanism of action of n-Isobutyl-1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

n-Isobutyl-1-methyl-1H-pyrazol-3-amine can be compared with other pyrazole derivatives, such as 1-methyl-1H-pyrazol-3-amine . While both compounds share a similar core structure, the presence of the isobutyl group in this compound imparts unique properties and reactivity. Other similar compounds include 1,3-diaza-2,4-cyclopentadienes, which exhibit different reactivity patterns due to their distinct structural features .

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C8H16ClN3

Molecular Weight

189.68 g/mol

IUPAC Name

1-methyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C8H15N3.ClH/c1-7(2)6-9-8-4-5-11(3)10-8;/h4-5,7H,6H2,1-3H3,(H,9,10);1H

InChI Key

ZVRFRKMTPAENQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NN(C=C1)C.Cl

Origin of Product

United States

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